7-Bromo-2-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
7-Bromo-2-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that contains both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 7-Bromo-2-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine typically involves multiple steps. One common method includes:
Cyclization: The initial step involves the cyclization of pyrrole and pyrazine precursors.
Bromination and Chlorination:
Chemical Reactions Analysis
7-Bromo-2-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction:
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases or acids for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
7-Bromo-2-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s kinase inhibitory properties make it a candidate for studying cell signaling pathways.
Medicine: Its diverse biological activities suggest potential therapeutic applications, although specific drugs based on this compound are not yet available.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The exact mechanism of action for 7-Bromo-2-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is not fully understood. its kinase inhibitory properties suggest that it may interfere with cell signaling pathways by inhibiting specific kinases. This inhibition can affect various cellular processes, including cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar compounds to 7-Bromo-2-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine include other pyrrolopyrazine derivatives, such as:
2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine: This compound has similar structural features but lacks the tosyl group.
2-Bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine: This compound has an iodine atom instead of a chlorine atom.
5H-Pyrrolo[2,3-b]pyrazine derivatives: These compounds share the pyrrolopyrazine scaffold but may have different substituents.
The uniqueness of this compound lies in its specific combination of bromine, chlorine, and tosyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H9BrClN3O2S |
---|---|
Molecular Weight |
386.65 g/mol |
IUPAC Name |
7-bromo-2-chloro-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C13H9BrClN3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-7-10(14)12-13(18)16-6-11(15)17-12/h2-7H,1H3 |
InChI Key |
BIUKCZFRZPGCAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=NC(=CN=C32)Cl)Br |
Origin of Product |
United States |
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